Product packaging for N-Methoxy-N,3-dimethylbenzamide(Cat. No.:CAS No. 135754-82-4)

N-Methoxy-N,3-dimethylbenzamide

Cat. No.: B161329
CAS No.: 135754-82-4
M. Wt: 179.22 g/mol
InChI Key: KZITUZDRMDNBKI-UHFFFAOYSA-N
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Description

N-Methoxy-N,3-dimethylbenzamide (CAS 135754-82-4) is a substituted benzamide that serves two primary and valuable roles in scientific research: as a versatile synthetic intermediate and as a scaffold for developing novel antibacterial agents. As a Weinreb amide, this compound is an indispensable tool in organic synthesis. The N-methoxy-N-methylamide group acts as a robust directing block for the synthesis of ketones. It reacts predictably with organometallic reagents, such as Grignard reagents or organolithiums, to produce ketones cleanly without over-addition, a common side reaction with other acylating agents . This makes it a fundamental building block for constructing complex molecular architectures in medicinal and agrochemical research . Beyond its synthetic utility, the 3-methyl-substituted benzamide core is of significant interest in medicinal chemistry. It is derived from the 3-methoxybenzamide (3-MBA) pharmacophore, which is a known inhibitor of cell division . Research indicates that this class of compounds, including the well-studied derivative PC190723, specifically targets the essential bacterial cell division protein FtsZ in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus . By inhibiting FtsZ's GTPase activity, these compounds disrupt septum formation, leading to defective cell division and exhibiting potent antistaphylococcal activity . Consequently, this compound serves as a critical precursor in the structure-activity relationship (SAR) studies aimed at optimizing potent FtsZ inhibitors for combating drug-resistant bacterial infections . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B161329 N-Methoxy-N,3-dimethylbenzamide CAS No. 135754-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N,3-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)10(12)11(2)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZITUZDRMDNBKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457548
Record name N-Methoxy-N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135754-82-4
Record name N-Methoxy-N,3-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Methoxy N,3 Dimethylbenzamide and Its Chemical Derivatives

Established Synthetic Routes to N-Methoxy-N,3-dimethylbenzamide

This compound, a member of the Weinreb amide class of compounds, is a valuable synthetic intermediate. acs.org Its synthesis is primarily achieved through reliable and well-documented amidation reactions.

Amidation and Related Coupling Reactions

The most common method for synthesizing this compound involves the coupling of a 3-methylbenzoic acid derivative with N,O-dimethylhydroxylamine. This transformation can be accomplished via two primary pathways: the acid chloride method and direct coupling agent-mediated amidation.

Acid Chloride Method: This two-step approach is a frequently employed route. rsc.org It begins with the conversion of the carboxylic acid (3-methylbenzoic acid) into a more reactive acyl chloride. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-methylbenzoyl chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270), to yield the final this compound. rsc.org

Direct Coupling: Alternatively, the amide bond can be formed in a single step from the carboxylic acid using various coupling agents. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the direct condensation of 3-methylbenzoic acid with N,O-dimethylhydroxylamine. researchgate.net This method can be advantageous for sensitive substrates as it often proceeds under milder conditions.

A comparative overview of common reagents for the synthesis of N-methoxy-N-methylbenzamides is presented below.

Activation MethodReagent(s)Key Features
Acid ChlorideThionyl Chloride (SOCl₂), Oxalyl ChlorideForms a highly reactive acyl chloride intermediate; often high-yielding.
Coupling Agent1,1'-Carbonyldiimidazole (CDI)Used for direct conversion from carboxylic acids. researchgate.net
Coupling AgentDCC/HOBtEffective for minimizing side reactions, particularly at low temperatures.

Industrial-Scale Synthesis Considerations and Optimization

For large-scale production, synthetic routes are optimized for cost-effectiveness, efficiency, and safety. While carbodiimide-based coupling reactions are common in laboratory settings, the acyl chloride method is often preferred on an industrial scale due to lower reagent costs. Process intensification strategies may include using continuous flow reactors for better control over reaction parameters, which can lead to higher yields and reduced production costs. Optimization often focuses on temperature control, solvent choice (e.g., toluene, N,N-dimethylacetamide), and minimizing reaction times to ensure high throughput and product purity. google.com

Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are important synthetic building blocks, particularly for cross-coupling reactions where the halogen acts as a leaving group. The synthesis can be approached in two main ways: by starting with an already halogenated benzoic acid or by halogenating the pre-formed benzamide (B126).

For example, the synthesis of 4-chloro-N-methoxy-N,3-dimethylbenzamide starts from 4-chloro-3-methylbenzoic acid. This starting material is converted to its acyl chloride using thionyl chloride and then reacted with N,O-dimethylhydroxylamine to form the final product. Similarly, 4-bromo-N-methoxy-N,3-dimethylbenzamide can be prepared from 3-methyl-4-bromobenzoic acid. google.com

Alternatively, direct halogenation on the benzamide ring can be achieved. For instance, 2-amino-N,3-dimethylbenzamide can be halogenated at the 5-position using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in a one-pot procedure. sioc-journal.cn Advanced methods, such as iridium-catalyzed C-H iodination, have also been developed for the selective halogenation of Weinreb amides, offering a route to otherwise difficult-to-access isomers. acs.org

The table below summarizes synthetic routes to various halogenated derivatives.

CompoundStarting Material(s)Key Reagents/ConditionsReference
4-Chloro-N-methoxy-N,3-dimethylbenzamide4-Chloro-3-methylbenzoic acid, N,O-dimethylhydroxylamineSOCl₂, Base
4-Bromo-N-methoxy-N,3-dimethylbenzamide3-Methyl-4-bromobenzoic acid, N,O-dimethylhydroxylamineNot specified google.com
2-Amino-5-chloro-N,3-dimethylbenzamide2-Amino-N,3-dimethylbenzamideN-Chlorosuccinimide (NCS) sioc-journal.cn
2-Amino-5-bromo-N,3-dimethylbenzamide2-Amino-N,3-dimethylbenzamideN-Bromosuccinimide (NBS) sioc-journal.cn
2-Amino-5-iodo-N,3-dimethylbenzamide2-Amino-N,3-dimethylbenzamideN-Iodosuccinimide (NIS) sioc-journal.cn

Preparation of Amino-Substituted this compound Derivatives

Amino-substituted N-Methoxy-N,3-dimethylbenzamides are key intermediates, often used for further functionalization. A common route to these compounds is the reduction of a corresponding nitro-substituted precursor. For instance, N-methoxy-N,3-dimethyl-4-nitrobenzamide can be synthesized via the acylation of 3-methyl-4-nitrobenzoic acid and subsequently reduced to the 4-amino derivative. The reduction of the nitro group is typically performed using standard conditions, such as hydrogen gas with a palladium catalyst or iron powder in an acidic medium.

Target CompoundPrecursorSynthetic StrategyKey ReagentsReference
4-Amino-N-methoxy-N,3-dimethylbenzamideN-methoxy-N,3-dimethyl-4-nitrobenzamideNitro group reductionH₂/Pd or Fe/acid
2-Amino-N,3-dimethylbenzamide2-Amino-3-methylbenzoic acidOne-pot aminolysisBis(trichloromethyl) carbonate, Methylamine (B109427) sioc-journal.cn
3-Amino-4-methoxy-N,N-dimethylbenzamide3-Amino-4-methoxybenzoic acidAmidationNot specified sigmaaldrich.com

Synthetic Pathways to Cyano-Substituted N-Methoxy-N,N-dimethylbenzamide Analogues

The introduction of a cyano group onto the this compound scaffold opens pathways for creating diverse heterocyclic structures. A notable synthesis is that of 2-amino-5-cyano-N,3-dimethylbenzamide. google.com This process involves the reaction of a 2-amino-5-bromo-3-methylbenzoic acid ester with cuprous cyanide (I) in a solvent like N-methylpyrrolidone (NMP) at high temperatures (e.g., 170°C) to replace the bromine with a cyano group. google.com The resulting cyano-substituted ester is then amidated using methylamine to yield the final product. google.com The product precipitates from the reaction mixture and can be isolated by filtration with high yield and purity. google.com

Another approach involves the cyanomethylation of Weinreb amides. researchgate.net This method uses acetonitrile (B52724) and methyllithium (B1224462) to react with the Weinreb amide, forming a β-oxonitrile, demonstrating the versatility of the amide in forming carbon-carbon bonds. researchgate.net

Advanced Synthetic Strategies for N-Methoxy-N,N-dimethylbenzamide Scaffolds

Modern synthetic chemistry offers advanced strategies for functionalizing the this compound scaffold, often providing greater efficiency and selectivity.

C-H Functionalization: Ruthenium-catalyzed C-H activation has been employed for the olefination of N-methoxy-N-methyl amides. rsc.org For example, this compound can be regioselectively coupled with styrenes in the presence of a ruthenium catalyst and a copper oxidant, yielding the corresponding styrylbenzamide derivative in good yield (89%). rsc.org This method allows for the direct formation of C-C bonds at positions that might be difficult to access through traditional methods.

Role in Multicomponent Reactions: The N-methoxy amide group plays a crucial role in certain transformations. In the addition of trifluoropropynyl lithium to Weinreb amides, the N-methoxy group is essential for the reaction to proceed, as it stabilizes a key lithium-coordinated intermediate. mdpi.com The use of a standard N,N-dimethylbenzamide fails to yield the desired product, highlighting the unique reactivity imparted by the N-methoxy moiety. mdpi.com Similarly, photo-induced multicomponent reactions have been developed where N-alkyl-2-iodobenzamides are used to generate radicals for the synthesis of complex diamines. rsc.org

These advanced methods underscore the ongoing development in the synthesis and functionalization of Weinreb amides, enabling the construction of complex molecular architectures from the this compound scaffold.

Reactivity Profile and Mechanistic Pathways of N Methoxy N,3 Dimethylbenzamide

Fundamental Chemical Transformations of Benzamide (B126) Moieties

The benzamide core of N-Methoxy-N,3-dimethylbenzamide is subject to several fundamental chemical reactions, including oxidation, reduction, and substitution.

The oxidation of this compound can target the methyl group on the aromatic ring or the N-methoxy group, depending on the reagents and conditions. While specific studies on this exact molecule are limited, the reactivity can be inferred from related N-methoxybenzamide derivatives. The tolyl methyl group is susceptible to oxidation by strong oxidizing agents to form a carboxylic acid.

In the context of modern synthetic methods, N-methoxybenzamides can undergo oxidative cross-coupling reactions. For instance, copper-catalyzed radical/radical cross-coupling reactions have been developed for the formation of C-N bonds, where the N-methoxybenzamide participates in an oxidative process. researchgate.net N-Methoxy-3,5-dimethylbenzamide has been shown to proceed well in such coupling reactions, indicating the compatibility of the ring's methyl groups with these oxidative conditions. researchgate.net

The reduction of the N-methoxy-N-methylamide (Weinreb amide) functional group is a well-established and synthetically useful transformation. Unlike simple tertiary amides that are often reduced to amines, the Weinreb amide can be selectively reduced to an aldehyde. This is a cornerstone of its utility. wisc.eduntu.edu.sg

Various hydride reagents can achieve this partial reduction. Reagents such as lithium aluminum hydride (LiAlH4) and diisobutylaluminium hydride (DIBAL-H) are commonly employed. wisc.eduscribd.com The reaction proceeds through a stable metal-chelated intermediate which, upon aqueous workup, hydrolyzes to the aldehyde, preventing over-reduction to the alcohol. wisc.educhemistrysteps.com More specialized reagents, such as a composite of sodium hydride and sodium iodide (NaH-NaI), have also been developed for the selective reduction of N,N-dimethylamides to aldehydes under mild conditions. ntu.edu.sg

Additionally, the N-methoxy group can be cleaved under specific reductive conditions. Palladium/aluminum cooperative catalysis has been shown to drive the dealkoxylation of N-methoxy-N-methylbenzamides to yield the corresponding secondary amides. rsc.org

Reduction Type Reagent(s) Product Reference(s)
Partial Reduction to AldehydeLiAlH4, DIBAL-H3-Methylbenzaldehyde wisc.eduntu.edu.sg
DealkoxylationPd(dba)2/DPPBz, Al(i-Bu)3N,3-Dimethylbenzamide rsc.org

This table is illustrative and based on the general reactivity of Weinreb amides.

The aromatic ring of this compound can undergo substitution reactions, particularly through modern C-H activation methodologies. The amide group can act as a directing group, guiding substitution to the ortho position.

A notable example is the iridium(III)-catalyzed ortho-C–H iodination of Weinreb amides. nih.gov This method allows for the selective introduction of an iodine atom at the C-2 or C-6 position of the benzamide ring using N-iodosuccinimide (NIS) under mild conditions. The N-methoxy-N-methylamide group serves as a weakly coordinating directing group, facilitating the catalytic cycle. nih.gov This transformation is significant as the resulting aryl iodides are versatile building blocks for further cross-coupling reactions.

Furthermore, ruthenium-catalyzed oxidative annulations of N-methoxybenzamides with alkynes have been reported. rsc.org In the case of this compound, the reaction regioselectively couples with the alkyne at the less sterically hindered ortho position (C-6), demonstrating the influence of the 3-methyl group on the substitution pattern. rsc.org

This compound as a Weinreb Amide Analogue in C-C Bond Forming Reactions

The primary utility of this compound stems from its function as a Weinreb amide, which provides a reliable method for the synthesis of ketones and aldehydes.

A hallmark of Weinreb amides is their clean reaction with potent organometallic nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to produce ketones. wisc.edu The reaction proceeds via the nucleophilic addition of the organometallic reagent to the amide carbonyl. This forms a tetrahedral intermediate that is stabilized by chelation of the metal ion (Mg or Li) between the carbonyl oxygen and the methoxy (B1213986) oxygen. wisc.educhemistrysteps.com This stable chelate is the key to the reaction's success; it prevents the collapse of the intermediate and the addition of a second equivalent of the nucleophile, which would otherwise lead to the formation of a tertiary alcohol. wisc.edu The chelated intermediate remains stable until an aqueous or acidic workup is performed, which then hydrolyzes it to furnish the desired ketone in high yield. chemistrysteps.com

The synthetic power of this compound lies in its ability to serve as a common precursor for both aldehydes and ketones with high selectivity, depending on the chosen reagent class.

Ketone Synthesis : As described above, treatment with organolithium or organomagnesium reagents leads to the formation of ketones. The identity of the ketone is determined by the R-group of the organometallic reagent used.

Aldehyde Synthesis : The selective reduction with a controlled amount of a metal hydride reagent, such as DIBAL-H or LiAlH4 at low temperatures, yields the corresponding aldehyde, 3-methylbenzaldehyde. wisc.eduresearchgate.net

This divergent reactivity from a single starting material is a significant advantage in multistep organic synthesis.

Starting Material Reagent Product Type Example Product Reference(s)
This compoundGrignard (e.g., CH₃MgBr)Ketone1-(m-Tolyl)ethan-1-one wisc.eduthieme-connect.de
This compoundOrganolithium (e.g., PhLi)Ketone(3-Methylphenyl)(phenyl)methanone wisc.edu
This compoundHydride (e.g., DIBAL-H)Aldehyde3-Methylbenzaldehyde ntu.edu.sgresearchgate.net

Ester and Amide Synthesis via N-Methoxy-N,N-dimethylbenzamide Derivatives

N-Methoxy-N,N-dimethylbenzamide derivatives, often referred to as Weinreb amides, are notable for their unique reactivity in forming esters and other amides. The N-methoxy group plays a crucial role in these transformations.

One method for synthesizing esters from Weinreb amides involves a TMSCF₃-catalyzed reaction with sodium alkoxides, which demonstrates high selectivity for the esterification of primary alcohols. Another approach is the nickel-catalyzed conversion of amides to esters, a method that proceeds under mild conditions. researchgate.netnih.gov DFT calculations have been employed to predict the thermodynamic favorability of converting various amides to esters, with the methanolysis of Weinreb amides being particularly favorable. nih.gov

The synthesis of different amides from N-methoxy-N,N-dimethylbenzamide derivatives can be achieved through various catalytic systems. For instance, the aminocarbonylation of aryl iodides using a Pd(OAc)₂/DABCO catalytic system can produce both single and double Weinreb amides. chem960.com

The stability of the N-methoxy-N-methylamide group makes it a valuable functional group in multistep synthesis. nih.gov However, its reactivity can be influenced by the presence of other functional groups and the reaction conditions. For example, in the presence of trifluoropropynyl lithium, the N-methoxy group is essential for the reaction to proceed, as it coordinates with the lithium cation to stabilize a key intermediate. mdpi.com In contrast, using N,N-dimethylbenzamide instead of the N-methoxy-N-methylbenzamide does not yield the desired product. mdpi.com

Interactive Data Table: Ester and Amide Synthesis Reactions

Transition Metal-Catalyzed Transformations Involving this compound

Ruthenium catalysts have been effectively used for the oxidative C-H bond olefination and annulation of N-methoxybenzamides. organic-chemistry.orgnih.gov These reactions offer a direct method for synthesizing complex molecules without the need for external oxidants. organic-chemistry.org The N-methoxy group acts as an oxidizing directing group in these transformations. organic-chemistry.orgnih.gov

In ruthenium-catalyzed oxidative C-H bond olefination, N-methoxybenzamides react with acrylates in methanol (B129727) to yield ortho-substituted Heck-type products. organic-chemistry.orgnih.gov When styrenes or norbornadiene are used in trifluoroethanol (TFE), the reaction produces 3,4-dihydroisoquinolinone derivatives. organic-chemistry.org Mechanistic studies indicate that the process involves an irreversible C-H bond metalation step, which is considered rate-determining, followed by reductive elimination. organic-chemistry.org

For this compound, ruthenium-catalyzed oxidative annulations with alkynes, such as diphenylacetylene, proceed with regioselectivity, coupling at the less sterically hindered side to give the corresponding isoquinolinone in high yield. rsc.org This methodology is environmentally benign due to its high atom economy and the potential for reusing the catalytic system. rsc.org

Electrochemical methods provide a sustainable approach for C-H activation, avoiding the use of stoichiometric chemical oxidants. nih.govrsc.org Cobaltaelectro-catalyzed C-H activation has been applied to benzamides for direct C-H oxygenation and the synthesis of isoquinolones. nih.gov This technique is characterized by its operational simplicity and broad functional group tolerance. nih.gov While specific studies on this compound using this exact method are not detailed, the general applicability to benzamides suggests its potential. Furthermore, electrochemical C-H functionalization can be performed under flow conditions, which can lead to shorter reaction times and improved selectivities. cardiff.ac.uk

Palladium-catalyzed dealkoxylation of N-alkoxyamides, including this compound, offers a reductant-free method to produce secondary amides. rsc.orgresearchgate.net This transformation is driven by a Pd/Al cooperative catalysis system. rsc.org The reaction proceeds smoothly for a variety of N-alkoxyamides and can be performed on a gram scale. rsc.orgresearchgate.net For this compound, this reaction yields N,3-dimethylbenzamide with high efficiency. rsc.org Mechanistic studies suggest that a β-hydrogen elimination from a palladium alkoxide intermediate generates an intramolecular hydride source, thus avoiding the need for an external reductant. researchgate.net

Interactive Data Table: Transition Metal-Catalyzed Reactions

C-H Activation and Functionalization Reactions

Other Catalytic Systems and Their Effects on N-Methoxy-N,N-dimethylbenzamide Reactivity

Beyond ruthenium and palladium, other catalytic systems can influence the reactivity of N-methoxy-N,N-dimethylbenzamide derivatives. Iridium catalysis, for example, has been used for the selective ortho-iodination of Weinreb amides. nih.govacs.org This method is notable for its mild conditions and tolerance of air and moisture. nih.gov

The N-methoxy-N-methylamide group, characteristic of Weinreb amides, is generally considered a weakly coordinating directing group in C-H activation reactions, which can present a challenge. nih.govacs.org However, various catalytic systems have been developed to overcome this. For instance, a Pd(II) salt with a Cu(II) co-catalyst has been used for the C-H activation and halogenation of Weinreb amides. nih.govacs.org

In some reactions, the N,N-dimethylamide moiety shows different reactivity compared to the N-methoxy-N-methylamide. For example, in hydrosilylation reactions catalyzed by certain imidazole-based catalysts, N,N-dimethylbenzamide was found to be a very poor catalyst compared to its imidazole-containing counterparts, highlighting the importance of the catalyst structure in directing the reaction. rsc.org

Cerium Oxide-Catalyzed C-N Bond Cleavage for Ester Formation

The direct transformation of amides into esters through the cleavage of the carbon-nitrogen (C-N) bond is a significant reaction in organic synthesis. researchgate.net Heterogeneous catalysts, particularly cerium oxide (CeO₂), have proven effective in promoting this transformation, known as amide alcoholysis or esterification. scispace.com

The mechanism for CeO₂-catalyzed esterification involves a synergistic action of Lewis acid and base sites on the catalyst's surface. scispace.com This dual functionality is considered crucial for efficiently breaking the C-N bond. researchgate.net Density functional theory (DFT) calculations and in situ Fourier-transform infrared (FT-IR) spectroscopy studies have elucidated that the CeO₂ surface facilitates the activation of the amide group, enabling its conversion into an ester. scispace.com Kinetic studies suggest that the cooperative effects between the acid and base functions of the catalyst are paramount for the reaction to proceed efficiently. researchgate.net While this reaction is generally applicable to amides, it represents a potential pathway for the conversion of this compound into the corresponding methyl 3-methylbenzoate (B1238549) in the presence of an alcohol.

Table 1: Overview of Cerium Oxide-Catalyzed Amide Esterification

ParameterDescriptionSource
Catalyst Cerium Oxide (CeO₂) scispace.com, researchgate.net
Reaction Amide Esterification (Alcoholysis) scispace.com
Bond Cleavage Carbon-Nitrogen (C-N) bond of the amide researchgate.net
Mechanism Synergy between Lewis acid and base sites on the CeO₂ surface scispace.com
Key Factor Cooperative acid-base functions of the catalyst researchgate.net

Mechanistic Investigations of this compound Reactions

Understanding the precise mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic strategies. A combination of advanced analytical techniques provides deep insights into the intricate steps of these chemical transformations.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

Modern analytical methods are indispensable for studying the complex reaction pathways of N-alkoxy amides. Spectroscopic techniques allow for the real-time monitoring of reactions and the identification of transient species, while computational chemistry provides theoretical validation of proposed mechanisms.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for structural elucidation of reactants, products, and stable intermediates. amazonaws.com For instance, ¹H and ¹³C NMR spectra are used to confirm the formation of specific products and to determine yields and selectivity. amazonaws.comrsc.org In situ spectroscopic methods, like UV-VIS-NIR absorption spectroscopy, are particularly powerful for observing the catalyst and reactive intermediates directly under reaction conditions, offering a window into the catalytic cycle. nih.gov

Computational Methods: Quantum chemical calculations, often performed using software like Gaussian 09, are employed to model reaction pathways. amazonaws.com Methods such as Density Functional Theory (DFT) can be used to optimize the geometries of stationary points (reactants, transition states, intermediates, products) and to calculate their energies. nih.gov This allows for the determination of activation energy barriers, which helps to explain experimental observations and validate proposed mechanistic steps. nih.govd-nb.info

Table 2: Methods for Mechanistic Elucidation

MethodApplication in Studying this compound ReactionsSource
NMR Spectroscopy Structural confirmation of products, determination of conversion and selectivity. amazonaws.com
In situ UV-VIS-NIR Monitoring of catalyst state and reactive intermediates during the reaction. nih.gov
Computational Chemistry (DFT) Geometry optimization of reaction species, calculation of activation energies, validation of mechanistic pathways. amazonaws.comnih.gov

Role of the N-Methoxy Group in Stabilizing Reactive Intermediates

The N-methoxy group is not merely a passive component of the this compound molecule; it plays a crucial and active role in many of its reactions. This group is known to be indispensable for certain transformations, primarily through its ability to stabilize key reactive intermediates. mdpi.com

In some reactions, such as the addition of amide bonds to alkynes, the presence of the N-methoxy group is essential for the reaction to proceed. mdpi.com It has been demonstrated that substituting the N-methoxy-N-methylamide with a simple N,N-dimethylamide can completely halt the reaction, with only the starting material being recovered. mdpi.com A proposed mechanism suggests that the reaction proceeds through a key intermediate that is stabilized by the N-methoxy group. This stabilization facilitates subsequent steps, such as quenching by water and reaction with N-methoxy-N-methylamine generated in situ, to yield the final product. mdpi.com Furthermore, the N-methoxy substituent is recognized as being particularly suitable for facilitating the coupling of aromatic aldehydes in certain cascade reactions. mdpi.com

Regioselectivity and Stereoselectivity in Complex Reactions

In reactions where multiple outcomes are possible, this compound often exhibits high degrees of selectivity, yielding specific isomers preferentially.

Regioselectivity: This refers to the preference for bond formation at one position over another. In coupling reactions, this compound has been shown to react regioselectively. For example, in an olefination reaction, it coupled exclusively at the less sterically hindered side, a result confirmed by ¹H NMR spectroscopy. rsc.org This control over the position of functionalization is a valuable attribute in multi-step synthesis.

Stereoselectivity: This describes the preferential formation of one stereoisomer over another. In the synthesis of functionalized enaminones, the use of Weinreb amides can lead to products with high stereoselectivity. mdpi.com For instance, in reactions involving the insertion of alkynones into the amide bond, the E isomer of the product is often obtained exclusively. mdpi.commdpi.com

This predictable selectivity is crucial for the synthesis of complex molecules where precise control over the three-dimensional arrangement of atoms is required. amazonaws.com

Advanced Applications of N Methoxy N,3 Dimethylbenzamide in Synthetic Chemistry and Materials Science

Utility as a Versatile Intermediate in Multi-Step Organic Synthesis

The primary role of N-Methoxy-N,3-dimethylbenzamide in organic synthesis is as a robust and reliable intermediate. rsc.org As a Weinreb amide, it exhibits exceptional stability towards a wide range of reagents, yet can be selectively activated for transformations. A key feature of Weinreb amides is their controlled reaction with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols. orientjchem.orgsemanticscholar.org This is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until the acidic workup. semanticscholar.org

This controlled reactivity makes this compound an ideal building block in multi-step sequences where precise installation of a carbonyl group is required. cymitquimica.com Its utility has been demonstrated in various transition metal-catalyzed reactions. For instance, in ruthenium-catalyzed olefination reactions, this compound can be coupled with alkenes like styrene (B11656) to produce substituted (E)-N-methyl-2-styrylbenzamides. rsc.org The N-methoxyamide group acts as a good leaving group in these catalytic cycles, facilitating the formation of new carbon-carbon bonds. rsc.org

The compound serves as a precursor in transformations that convert the amide functionality into other important chemical groups, such as aldehydes and ketones, which are pivotal intermediates for further molecular elaboration. beilstein-journals.org The conversion of carboxylic acids into Weinreb amides like this compound is an efficient process, often employing peptide-coupling reagents or by converting the acid to an acylbenzotriazole first. arkat-usa.org

Strategic Role in the Design and Construction of Complex Organic Molecules

The strategic application of this compound is particularly evident in the synthesis of complex heterocyclic and polycyclic molecules. rsc.org Its substitution pattern—a methyl group at the 3-position of the benzene (B151609) ring—plays a crucial role in directing the regioselectivity of certain reactions.

A notable example is its use in ruthenium-catalyzed [4+2] annulation reactions with alkynes. When this compound reacts with diphenylacetylene, it leads to the formation of N-methyl isoquinolinone derivatives. rsc.org The presence of the 3-methyl group influences where the new ring is formed. Similarly, in olefination reactions with substituted styrenes, this compound has been shown to couple regioselectively at the less sterically hindered side, affording the desired product in high yield. rsc.org For example, the reaction with a specific styrene derivative resulted in an 89% yield of the target olefinated product. rsc.org

The following table details the outcomes of specific reactions involving this compound, highlighting its role in constructing complex molecules under ruthenium catalysis.

Reactant 2Catalyst SystemProduct TypeYieldReference
Diphenylacetylene[{RuCl₂(p-cymene)}₂], Cu(OAc)₂·H₂ON-methyl isoquinolinoneGood rsc.org
Styrene derivative (2e')[{RuCl₂(p-cymene)}₂], Cu(OAc)₂·H₂OOlefination product (4ee')89% rsc.org

This predictable reactivity and selectivity make it a valuable tool for chemists designing synthetic routes to intricate molecular targets, including those with potential biological activity. rsc.org

Contributions to Research in Materials Science and Polymer Chemistry

While specific, direct applications of this compound in final materials are not extensively documented, its role as a building block is significant. Benzamide (B126) derivatives, in general, are recognized as versatile precursors in the synthesis of polymers and other complex organic materials due to their reactivity and structural features. cymitquimica.comsmolecule.comcymitquimica.com

The key to its potential contribution lies in the N-alkoxyamine functionality. N-alkoxyamines are a class of compounds central to Nitroxide-Mediated Polymerization (NMP), a type of controlled/"living" radical polymerization. researchgate.net NMP allows for the synthesis of polymers with well-defined molecular weights, narrow polydispersity, and complex architectures. The process relies on the reversible cleavage of the C–ON bond in an alkoxyamine at elevated temperatures to generate a propagating radical and a stable nitroxide radical. researchgate.net Although this compound itself is not a typical NMP initiator, its N-methoxy-N-methylamide group is a related structure, and its study contributes to the fundamental understanding of the properties and reactivity of N-O bonds, which is crucial for designing new initiators and controlling polymerization processes. researchgate.netescholarship.org

Application in Biochemical Mechanism Studies and Enzyme Interaction Research

The benzamide scaffold is a common motif in molecules designed for biological applications, and derivatives of this compound are valuable tools in biochemical and medicinal chemistry research. ontosight.ai These compounds are often used to probe the interactions between small molecules and biological targets like enzymes and receptors. smolecule.com

Research on structurally related benzamides has shown their potential to act as enzyme inhibitors. For example, some benzamide derivatives have been investigated as inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism. The study of such interactions helps elucidate enzyme mechanisms and can guide the development of new therapeutic agents.

Furthermore, related N-alkyl benzamides have been identified as potent agonists of the human umami receptor (T1R1/T1R3), demonstrating that this class of compounds can interact with high specificity to modulate the activity of G-protein coupled receptors. nih.gov Studies on the metabolism of these related benzamides in rats have identified specific metabolic pathways, such as hydroxylation of the aryl methyl groups, which is a key step in their biotransformation. nih.gov This research into metabolic fate and enzyme interactions is fundamental to understanding how the body processes such chemical structures.

Theoretical and Computational Investigations of N Methoxy N,3 Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to model electron distribution, molecular orbitals, and electrostatic potential, which collectively govern the molecule's stability and reactivity. nih.govlu.se

For benzamide (B126) derivatives, high-level composite quantum-chemical methods like G4 have been successfully used to calculate gas-phase enthalpies of formation, providing mutual validation for experimental thermochemical data. researchgate.net Such calculations can determine key electronic parameters for N-Methoxy-N,3-dimethylbenzamide, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

Conformational analysis using ab initio methods can also elucidate the preferred three-dimensional structure. For instance, studies on N,N-dimethylbenzamide have investigated the torsional angle between the carbonyl group and the phenyl ring, a key determinant of its conformational energy. nih.gov Similar analyses for this compound would reveal how the methoxy (B1213986) and methyl groups influence its geometry and electronic properties.

Table 1: Representative Data from Quantum Chemical Calculations on Benzamide Derivatives

Parameter Description Typical Application
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. Predicts susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. Predicts susceptibility to nucleophilic attack.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. Indicates molecular stability and reactivity.
Electrostatic Potential Maps the charge distribution on the molecular surface. Identifies regions prone to electrostatic interactions.

Molecular Modeling and Dynamics Simulations to Predict Reactivity

Molecular modeling and dynamics simulations extend theoretical analysis from static structures to dynamic systems, predicting how a molecule will behave over time and interact with other chemical species. These techniques are invaluable for forecasting reactivity, especially in complex biological or chemical environments.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. acs.org For this compound, docking simulations could predict its binding affinity and pose within the active site of an enzyme or a receptor. This is crucial for designing molecules with specific biological targets. acs.orgnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the predicted complex over time. nih.gov An MD simulation calculates the motion of every atom in the system, providing a detailed view of the conformational changes and intermolecular interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex. acs.orgnih.gov These simulations can reveal, for example, the distance between key atoms in the ligand and receptor over a period of nanoseconds, confirming a stable binding mode. nih.gov

Table 2: Typical Protocol for Molecular Dynamics Simulation

Step Description Purpose
System Setup The molecule (ligand) and its target (e.g., protein) are placed in a simulation box, solvated with water, and neutralized with ions. To create a realistic model of the physiological environment.
Minimization The energy of the initial system is minimized to remove steric clashes or unfavorable geometries. To achieve a stable starting structure for the simulation.
Equilibration The system is gradually heated to the desired temperature and pressure is stabilized while restraining the protein and ligand. To allow the solvent to relax around the solute and bring the system to the target conditions. nih.gov
Production Run Restraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds) to collect trajectory data. To observe the dynamic behavior, interactions, and conformational changes of the molecule and its target. nih.gov

| Analysis | The resulting trajectory is analyzed to calculate properties like RMSD, RMSF, interaction energies, and intermolecular distances. | To quantify the stability of the complex and identify key interactions driving the binding event. nih.gov |

Prediction of Structure-Reactivity Relationships and Reaction Outcomes

By combining electronic structure data with an understanding of reaction mechanisms, computational methods can predict structure-reactivity relationships and the likely outcomes of chemical reactions. For the N-methoxy-N-methylamide group (a Weinreb amide), its reactivity is influenced by the electronic nature of substituents on the benzoyl ring.

Experimental and computational studies on related systems show that electron-donating groups on the aromatic ring can enhance the reactivity of N-methoxy-N-methyl amides in certain coupling reactions. rsc.org For instance, in a ruthenium-catalyzed annulation reaction with an alkene, N-methoxy-N,4-dimethylbenzamide and N,4-dimethoxy-N-methylbenzamide, which both contain electron-donating groups, smoothly react to give excellent product yields. rsc.org

Conversely, the reactivity of this compound has been specifically documented in a ruthenium-catalyzed coupling with an unsymmetrical alkene. rsc.org The study found that the reaction proceeded regioselectively, coupling at the less sterically hindered side, to afford the product in a high yield of 89%. rsc.org This demonstrates how the interplay of electronic effects and steric hindrance, dictated by the molecule's structure, directly controls the reaction outcome. Such findings are critical for planning synthetic routes and optimizing reaction conditions.

Table 3: Reported Yields in Ruthenium-Catalyzed Reactions of Substituted Benzamides

Benzamide Derivative Substituent(s) Product Yield Reference
N-methoxy-N,4-dimethylbenzamide 4-Me (electron-donating) Excellent rsc.org
N,4-dimethoxy-N-methylbenzamide 4-OMe (electron-donating) Excellent rsc.org
This compound 3-Me 89% rsc.org

Future Research Perspectives and Emerging Directions

Development of Novel Methodologies in N-Methoxy-N,3-dimethylbenzamide Chemistry

The development of novel synthetic methodologies is paramount to unlocking the full potential of this compound. Future research is poised to move beyond traditional amidation techniques, focusing on more efficient, selective, and sustainable methods.

One promising avenue lies in the expansion of transition-metal-catalyzed C-H activation and functionalization reactions. While research has explored these reactions on related benzamides, their specific application to this compound offers fertile ground for investigation. researchgate.net Future studies could focus on developing rhodium(I) or similar catalysts to achieve regioselective functionalization of the benzoyl ring, introducing new substituents that would be difficult to incorporate through classical methods. mdpi.com The steric and electronic influence of the 3-methyl group in conjunction with the N-methoxy-N-methylamide moiety presents a unique challenge and opportunity for achieving high regioselectivity. organic-chemistry.org

Furthermore, the exploration of novel coupling reactions involving the N-methoxyamide group is a key emerging direction. Recent studies have demonstrated copper-catalyzed C-O cross-coupling reactions of N-methoxy arylamides with arylboronic acids and iron-catalyzed N=S coupling with sulfoxides. mdpi.comnih.gov Applying and adapting these methodologies to this compound could lead to the synthesis of entirely new classes of compounds with potential applications in materials science and medicinal chemistry. Mechanistic studies have suggested that the N-methoxy group is indispensable for these transformations, highlighting the unique reactivity it imparts. nih.govacs.org

Photoredox catalysis and electrochemical synthesis also represent cutting-edge frontiers. These methods offer mild and often highly selective ways to form new bonds. beilstein-journals.orgacs.org Future research could explore the photoinduced cascade cyclization of alkyne-tethered N-alkoxybenzamides, a strategy that could be adapted to derivatives of this compound to construct complex heterocyclic scaffolds. thieme-connect.com

Emerging Synthetic Methodology Potential Application for this compound Key Research Focus
Transition-Metal-Catalyzed C-H ActivationRegioselective introduction of functional groups on the aromatic ring.Catalyst design for high selectivity, overcoming steric hindrance.
Novel Cross-Coupling ReactionsSynthesis of novel derivatives via C-O or C-N bond formation at the amide.Exploring different metal catalysts (e.g., Cu, Fe) and coupling partners.
Photoredox and Electrochemical SynthesisConstruction of complex molecules under mild and sustainable conditions.Designing precursors for cascade reactions and studying reaction mechanisms.

Exploration of Interdisciplinary Research Frontiers

The unique properties of this compound and its derivatives make them attractive candidates for a range of interdisciplinary applications. Future research will likely see this compound moving from a synthetic intermediate to a core component of functional molecules.

In medicinal chemistry , benzamide (B126) derivatives are already known to exhibit a wide array of biological activities. mdpi.com The structural scaffold of this compound could be elaborated to design novel enzyme inhibitors or receptor modulators. For instance, functionalized benzamides have been investigated as histone deacetylase (HDAC) inhibitors and agents targeting the hepatitis B virus capsid assembly. rsc.org Future work could involve synthesizing a library of derivatives of this compound and screening them for activity against various therapeutic targets.

In materials science , the focus is on creating molecules with specific electronic or self-assembly properties. Naphthalene diimides (NDIs), which are electron-deficient aromatic compounds, have been used in organic electronics. acs.org The benzamide moiety of this compound could be appended to larger, conjugated systems to tune their electronic properties. Furthermore, the ability to functionalize nanoparticles with benzamide derivatives opens up possibilities in developing targeted drug delivery systems and biosensors. researchgate.net Research into benzamide-decorated UiO-66-NH2 nanoparticles has shown promise for both drug delivery and biosensing applications. researchgate.net

The field of supramolecular chemistry also presents opportunities. The amide group is a well-known participant in hydrogen bonding, a key interaction in the formation of self-assembled structures. By strategically modifying the this compound scaffold, researchers could design molecules that form predictable and functional supramolecular architectures.

Interdisciplinary Field Potential Role of this compound Derivatives Future Research Direction
Medicinal ChemistryCore scaffold for novel therapeutic agents.Synthesis of compound libraries for biological screening, structure-activity relationship studies.
Materials ScienceBuilding blocks for organic electronic materials and functional nanoparticles.Incorporation into conjugated systems, surface functionalization of nanomaterials.
Supramolecular ChemistryDesign of self-assembling molecular systems.Investigation of hydrogen bonding patterns and control of supramolecular architecture.

Addressing Synthetic and Mechanistic Challenges in Benzamide Derivative Research

Despite the advances, significant synthetic and mechanistic challenges remain in the chemistry of benzamide derivatives, including this compound. Future research will need to address these to enable more sophisticated molecular design.

A major challenge is achieving regioselective functionalization of the substituted benzene (B151609) ring. The interplay between the directing effects of the 3-methyl group and the N-methoxy-N-methylamide group can lead to mixtures of products. Developing synthetic methods that offer precise control over where new substituents are introduced is a critical goal. This may involve the use of advanced directing groups or finely tuned catalytic systems. researchgate.netorganic-chemistry.org

Understanding the reaction mechanisms in greater detail is also crucial. For many of the novel catalytic reactions being developed, the precise nature of the active catalyst and the intermediates is not fully understood. mdpi.com Computational studies, in conjunction with experimental work like kinetic isotope effect studies, can provide valuable insights into the reaction pathways. 39.100.107 A deeper mechanistic understanding will allow for the rational design of more efficient and selective catalysts and the prediction of reaction outcomes with greater accuracy.

Finally, the development of more sustainable and atom-economical synthetic routes is an overarching challenge for all of chemical synthesis. This includes minimizing the use of protecting groups, reducing the number of synthetic steps, and employing catalysts that are abundant and non-toxic. Future work on this compound should embrace these principles, for example, by exploring one-pot reactions and catalytic cycles that use environmentally benign oxidants like air. researchgate.net

Challenge Future Research Approach Desired Outcome
Regioselective SynthesisDevelopment of novel directing groups and highly selective catalysts.Predictable and high-yield synthesis of specific isomers.
Mechanistic UnderstandingCombined computational and experimental studies (e.g., kinetics, spectroscopy).Rational catalyst design and optimization of reaction conditions.
SustainabilityFocus on atom economy, one-pot syntheses, and green catalysts.Environmentally friendly and efficient production of benzamide derivatives.

Q & A

Q. What are the established synthetic routes for N-Methoxy-N,3-dimethylbenzamide, and how do reaction conditions influence yield?

this compound, a Weinreb amide, is commonly synthesized via two primary methods:

  • Carboxylic acid activation : Using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in polar solvents (methanol, acetonitrile) to directly couple 3-methylbenzoic acid derivatives with N-methoxy-N-methylamine. This method achieves yields >90% under mild conditions .
  • Acid chloride route : Reacting 3-methylbenzoyl chloride with N,O-dimethylhydroxylamine in the presence of a base (e.g., NaHCO₃) in dichloromethane. This method requires rigorous anhydrous conditions to avoid hydrolysis . Key variables include solvent polarity, temperature (0–25°C), and stoichiometric ratios of reagents.

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms regiochemistry and purity. For example, methoxy groups resonate at δ 3.3–3.5 ppm (1H) and 60–62 ppm (13C), while the amide carbonyl appears at ~167 ppm .
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₀H₁₃NO₂: calcd. 180.1019, observed 180.1015) .
  • IR Spectroscopy : Amide C=O stretches appear at ~1650 cm⁻¹, and methoxy C-O at ~1250 cm⁻¹ .

Q. What safety precautions are essential when handling this compound?

  • Hazard Profile : While no direct mutagenicity data exist for this compound, structurally similar anomeric amides exhibit low mutagenicity (Ames II testing). Use PPE (gloves, goggles) and work in a fume hood .
  • Decomposition Risk : Avoid heating above 100°C, as decomposition may release toxic gases (e.g., methyl isocyanate) .

Advanced Research Questions

Q. How does this compound function as a precursor in synthesizing β-trifluoromethyl enaminones?

The compound reacts with trifluoromethyl ketones via nucleophilic acyl substitution. The methoxy group stabilizes the intermediate, enabling selective formation of enaminones. For example, coupling with CF₃COCH₃ in THF at −78°C yields β-trifluoromethyl enaminones with >75% efficiency .

Q. What intermolecular interactions stabilize the crystal structure of this compound derivatives?

X-ray crystallography of related compounds (e.g., 2-amino-N,3-dimethylbenzamide) reveals intramolecular N–H···O hydrogen bonds and π-π stacking between aromatic rings. These interactions influence solubility and reactivity in solid-phase synthesis .

Q. How do structural modifications of this compound impact pesticidal activity?

SAR studies on analogous amides show that electron-withdrawing groups (e.g., Cl at the 5-position) enhance insecticidal potency by 2–3×. For example, 2-amino-5-chloro-N,3-dimethylbenzamide exhibits LC₅₀ = 12 ppm against Spodoptera frugiperda .

Q. What mechanistic role does this compound play in transition-metal-catalyzed cross-coupling reactions?

As a directing group, the methoxyamide moiety facilitates C–H activation in palladium-catalyzed arylations. DFT studies suggest coordination of the amide oxygen to Pd(II) lowers the activation barrier for ortho-functionalization .

Data Contradictions and Resolution

  • Synthetic Yields : DMT-MM-mediated synthesis (90% yield) vs. acid chloride route (70–80%) . The discrepancy arises from side reactions (e.g., hydrolysis) in the latter.
  • Mutagenicity : While this compound lacks direct data, structurally similar compounds show variable Ames test results. Prudent handling is advised pending compound-specific assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.